
Eda-DA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eda-DA, also known as ethynyl-D-alanine-D-alanine, is an N-terminally tagged dipeptide probe. It serves as a labeling agent for bacterial peptidoglycan, a fundamental component of the cell walls in most bacteria. This compound is crucial for cellular division, shape retention, and hydrostatic pressure maintenance .
Preparation Methods
Synthetic Routes and Reaction Conditions
Eda-DA is synthesized through a series of chemical reactions involving the incorporation of an ethynyl group into the dipeptide structure. The synthesis typically involves the use of protected amino acids, coupling reagents, and deprotection steps. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, ensuring high yield and purity of the final product. The process includes the use of high-performance liquid chromatography (HPLC) for purification and mass spectrometry for characterization .
Chemical Reactions Analysis
Types of Reactions
Eda-DA undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the ethynyl group.
Substitution: The ethynyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further chemical modifications or biological studies .
Scientific Research Applications
Eda-DA has a wide range of scientific research applications, including:
Chemistry: Used as a probe in click chemistry reactions to label and track molecules.
Biology: Serves as a labeling agent for bacterial peptidoglycan, aiding in the study of bacterial cell wall synthesis and division.
Industry: Used in the development of diagnostic tools and biosensors for detecting bacterial infections .
Mechanism of Action
Eda-DA exerts its effects by incorporating into the bacterial peptidoglycan through the action of the enzyme MurF in the cytoplasmic pathway. The ethynyl group in this compound allows for selective labeling via a click-chemistry reaction, enabling researchers to track and study bacterial cell wall synthesis and division .
Comparison with Similar Compounds
Similar Compounds
Ethynyl-D-alanine: Similar in structure but lacks the additional alanine residue.
D-alanine-D-alanine: Lacks the ethynyl group, making it less suitable for click-chemistry reactions.
Azido-D-alanine-D-alanine: Contains an azido group instead of an ethynyl group, used in similar labeling applications
Uniqueness
Eda-DA is unique due to its ethynyl group, which allows for selective labeling via click-chemistry reactions. This makes it a valuable tool for studying bacterial cell wall synthesis and division, providing insights that other similar compounds may not offer .
Properties
Molecular Formula |
C8H12N2O3 |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-aminopent-4-ynoyl]amino]propanoic acid |
InChI |
InChI=1S/C8H12N2O3/c1-3-4-6(9)7(11)10-5(2)8(12)13/h1,5-6H,4,9H2,2H3,(H,10,11)(H,12,13)/t5-,6-/m1/s1 |
InChI Key |
XAJDRUDXNXZVCE-PHDIDXHHSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)[C@@H](CC#C)N |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC#C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


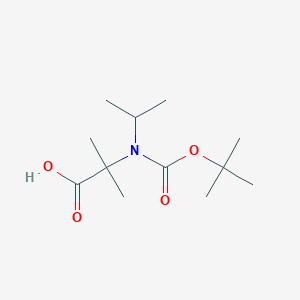
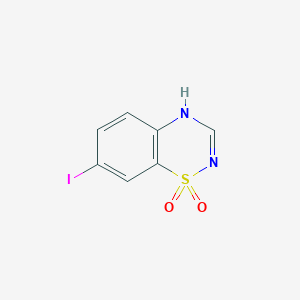

![6-Aminospiro[4.5]decan-8-ol](/img/structure/B13572663.png)
![N-[2-(Thiophen-2-YL)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B13572671.png)
![2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B13572672.png)
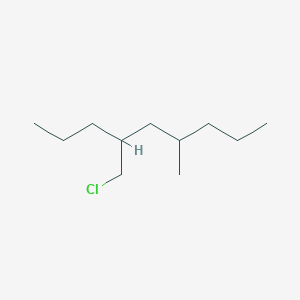
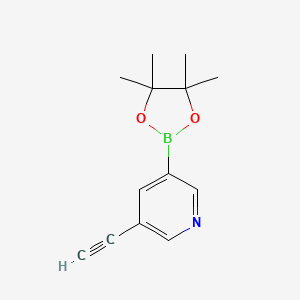
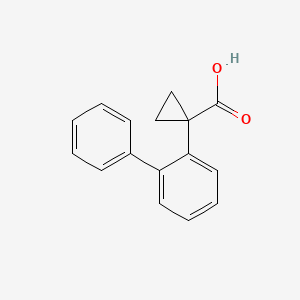
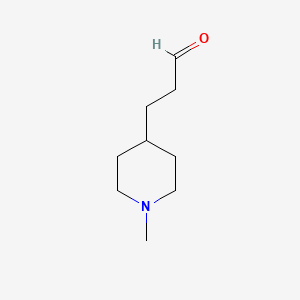

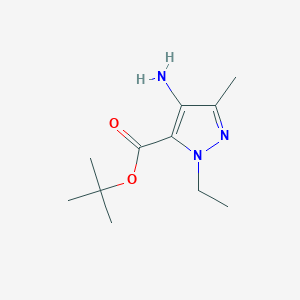

![(2S,4R)-1-[(2R)-2-[(1-fluorocyclopropanecarbonyl)amino]-3-methyl-3-sulfanylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13572709.png)
